molecular formula C10H8FN5O4 B11498327 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B11498327
M. Wt: 281.20 g/mol
InChI Key: ASMUVNXPAOPIHT-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The triazole ring also contributes to its binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C10H8FN5O4

Molecular Weight

281.20 g/mol

IUPAC Name

2-[5-(2-fluorophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C10H8FN5O4/c11-6-3-1-2-4-7(6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5H2,(H2,12,17)

InChI Key

ASMUVNXPAOPIHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])F

solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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